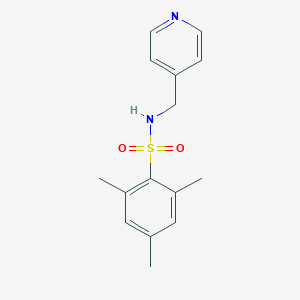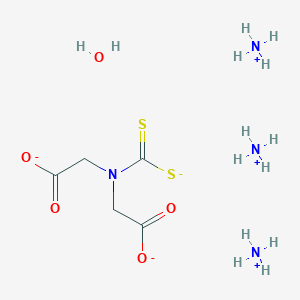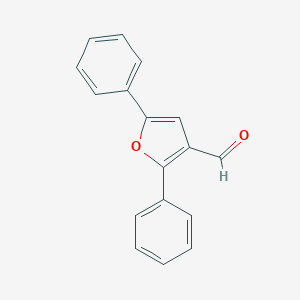
2,5-diphenyl-3-furaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diphenyl-3-furaldehyde is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the furan ring, and an aldehyde group at the 3 position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,5-diphenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with an appropriate aldehyde precursor under specific conditions. For instance, the reaction of 2,5-diphenylfuran with 1-amino-2,3-diphenylaziridine yields the hydrazone, which upon photolysis or pyrolysis, produces 2,5-diphenylfuran-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2,5-diphenylfuran-3-carbaldehyde typically involve catalytic processes. For example, a palladium-catalyzed reaction can be employed to synthesize 2,5-disubstituted furans, including 2,5-diphenylfuran-3-carbaldehyde, from enyne acetates in the presence of a Lewis acid .
化学反应分析
Types of Reactions
2,5-diphenyl-3-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2,5-Diphenylfuran-3-carboxylic acid.
Reduction: 2,5-Diphenylfuran-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,5-diphenyl-3-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-diphenylfuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can form reactive intermediates such as furylcarbenes, which can undergo insertion and cycloaddition reactions . These intermediates can interact with biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Diphenylfuran: Similar in structure but with phenyl groups at the 2 and 4 positions.
2,5-Diphenylfuran: Lacks the aldehyde group at the 3 position.
2,3,5-Triphenylfuran: Contains an additional phenyl group at the 3 position.
Uniqueness
2,5-diphenyl-3-furaldehyde is unique due to the presence of the aldehyde group at the 3 position, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
属性
分子式 |
C17H12O2 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC 名称 |
2,5-diphenylfuran-3-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
AOJDLUITXVHUQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


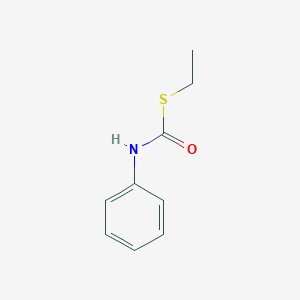
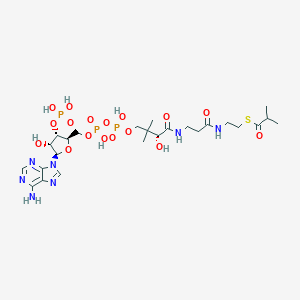
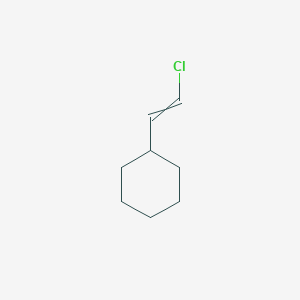
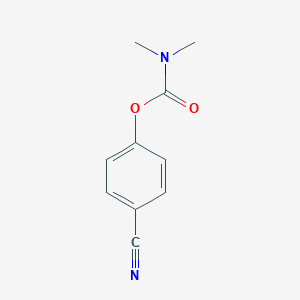
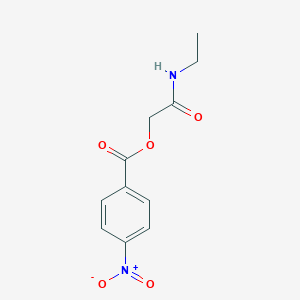
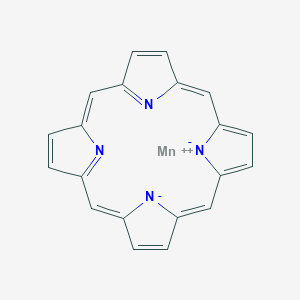
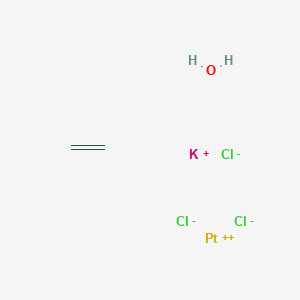
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
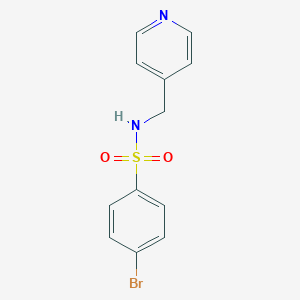
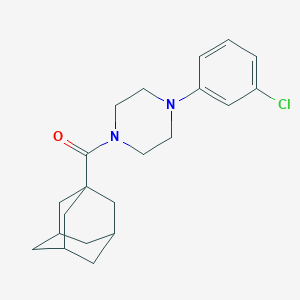
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
